REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(=O)C(F)(F)F)=[C:9](OC)[CH:8]=1.[C:22](=[O:25])([O-])[O-].[Cs+].[Cs+].[I-].[K+]>O.CN(C=O)C>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH2:2][C:3](=[O:5])[CH3:4])=[C:9]([O:25][CH3:22])[CH:8]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)NC(C(F)(F)F)=O)OC
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Name
|
cesium carbonate
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction solution was agitated at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then, The reaction solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Crystals deposited were separated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
STIRRING
|
Details
|
2N sodium hydroxide solution (55 mL), and the suspension was agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
An iced water was added
|
Type
|
CUSTOM
|
Details
|
Crystals deposited were separated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NCC(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |